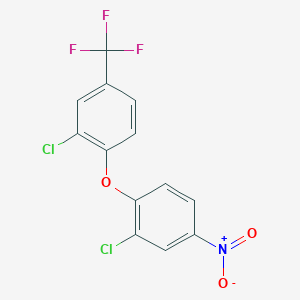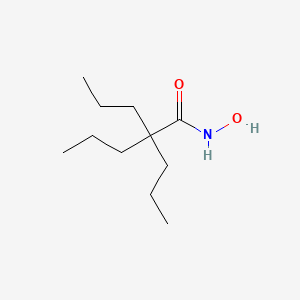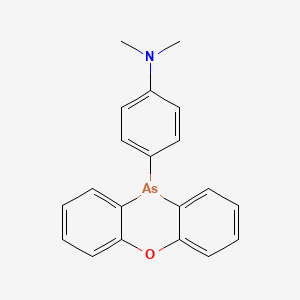
2-Methyl-1-(methylsulfanyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C6H12S It is a derivative of butene, featuring a methyl group and a methylsulfanyl group attached to the first carbon atom of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)but-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butene with methanethiol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Nucleophiles such as alkoxides or amines; reactions may require the presence of a base and are often conducted at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(methylsulfanyl)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2-Methyl-2-butene: An isomer with a different arrangement of the double bond, leading to distinct chemical properties.
Methylsulfanyl derivatives of other alkenes: Compounds with similar functional groups but different carbon chain lengths or positions of the double bond.
Uniqueness
2-Methyl-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a methyl group and a methylsulfanyl group on the same carbon atom
Eigenschaften
CAS-Nummer |
52101-06-1 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
FMPSOGOKRBSRLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


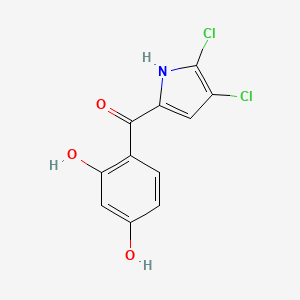
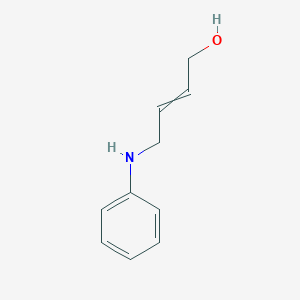
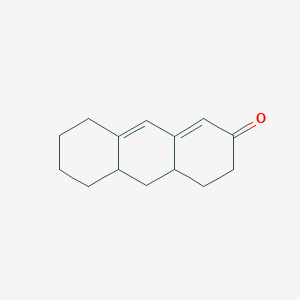

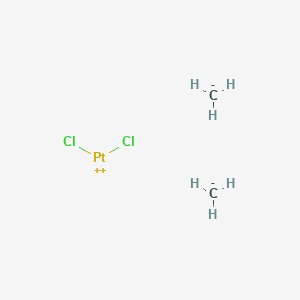
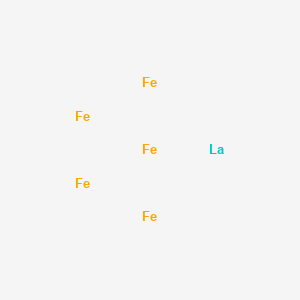
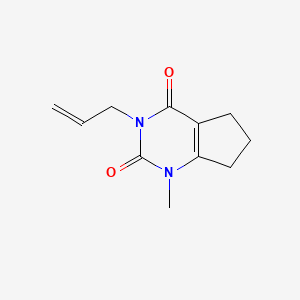
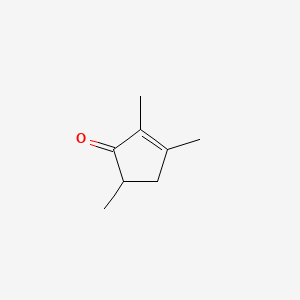

![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
